![molecular formula C16H19N3O3 B6556404 3,4-dimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1040638-65-0](/img/structure/B6556404.png)
3,4-dimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
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Overview
Description
The compound “3,4-dimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The 3,4-dimethoxy refers to two methoxy (OCH3) groups attached to the 3rd and 4th position of the benzene ring. The N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl} part indicates a pyrazole ring fused with a cyclopentane ring attached to the amide nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The benzene ring and the pyrazole ring are aromatic, contributing to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzamides generally have high boiling points due to the presence of the polar amide group .Scientific Research Applications
- Researchers have investigated the antioxidant potential of this compound. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. By scavenging these harmful radicals, antioxidants contribute to overall health and disease prevention .
- The compound’s antibacterial activity has been studied. It may exhibit inhibitory effects against certain bacterial strains, making it a potential candidate for antimicrobial therapies .
- Chiral stationary phases are essential for enantiomeric analysis. This compound, when modified, could serve as a chiral solvating agent for determining enantiomeric excess by NMR spectroscopy or absolute configuration by circular dichroism .
- Certain derivatives of this compound, such as 2,4,6-triamino-1,3,5-triazine compounds, exhibit luminescent properties. These compounds can be used as optical switches or in the preparation of tri-radical cation species .
- The compound’s structure suggests potential applications in metal coordination complexes. Additionally, it may contribute to the development of liquid crystals, which have applications in display technologies and sensors .
- Researchers have explored the incorporation of similar compounds into polymers. These modified polymers may find use in various applications, including optical brighteners for household washing powders .
Antioxidant and Free Radical Scavenging Activity
Antibacterial Properties
Chiral Stationary Phases in Analytical Chemistry
Luminescent and Optical Switches
Metal Complexes and Liquid Crystals
Polymers and Optical Brighteners
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-19-15(11-5-4-6-12(11)18-19)17-16(20)10-7-8-13(21-2)14(9-10)22-3/h7-9H,4-6H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUHIUFCEFYNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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